Phthalimidooxy-PEG12-NHS ester
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Overview
Description
Phthalimidooxy-PEG12-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It is widely used in the field of pegylation, which involves attaching PEG chains to molecules to improve their solubility, stability, and bioavailability. This compound consists of a phthalimidoxy PEG chain attached to an N-hydroxysuccinimide (NHS) ester group. The phthalimido group serves as a protecting group for the oxyamine function, while the NHS ester group is reactive towards primary amines, allowing for the formation of stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidooxy-PEG12-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first functionalized with a phthalimido group. This is achieved by reacting PEG with phthalic anhydride in the presence of a base such as pyridine.
Activation: The phthalimido-PEG intermediate is then activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Phthalimidooxy-PEG12-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The phthalimido group can be removed using hydrazine to expose the oxyamine function
Common Reagents and Conditions
Substitution Reactions: These reactions typically occur in aqueous or organic solvents at room temperature. Common reagents include primary amines and buffers to maintain the pH.
Deprotection Reactions: Hydrazine is commonly used to remove the phthalimido group, typically under mild conditions to prevent degradation of the PEG chain
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Oxyamine Function: Exposed after the removal of the phthalimido group
Scientific Research Applications
Phthalimidooxy-PEG12-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent to create stable conjugates between molecules.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: Applied in the development of biocompatible materials and surfaces
Mechanism of Action
The mechanism of action of Phthalimidooxy-PEG12-NHS ester involves the following steps:
Activation: The NHS ester group reacts with primary amines on the target molecule to form stable amide bonds.
Deprotection: The phthalimido group is removed using hydrazine to expose the oxyamine function.
Conjugation: The exposed oxyamine function can then react with aldehyde- or ketone-containing molecules to form oxime bonds, linking the two molecules
Comparison with Similar Compounds
Phthalimidooxy-PEG12-NHS ester can be compared with other similar compounds, such as:
Fmoc-N-amido-PEG12-NHS ester: Similar in structure but contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a phthalimido group.
SPDP-PEG12-NHS ester: Contains a pyridyldithio group for thiol-reactive cross-linking.
Hydroxy-PEG12-TFP ester: Contains a tetrafluorophenyl (TFP) ester group instead of an NHS ester
This compound is unique due to its phthalimido protecting group, which provides stability and ease of deprotection, making it a versatile tool in various applications .
Properties
Molecular Formula |
C39H60N2O19 |
---|---|
Molecular Weight |
860.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H60N2O19/c42-35-5-6-36(43)40(35)60-37(44)7-8-47-9-10-48-11-12-49-13-14-50-15-16-51-17-18-52-19-20-53-21-22-54-23-24-55-25-26-56-27-28-57-29-30-58-31-32-59-41-38(45)33-3-1-2-4-34(33)39(41)46/h1-4H,5-32H2 |
InChI Key |
BDEBVNZJDONSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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